![molecular formula C18H19ClN4O2S3 B4759974 N-{2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-1,1-dimethylethyl}-4-chlorobenzenesulfonamide](/img/structure/B4759974.png)
N-{2-[(5-anilino-1,3,4-thiadiazol-2-yl)thio]-1,1-dimethylethyl}-4-chlorobenzenesulfonamide
Overview
Description
The compound is a derivative of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide . These compounds are designed and synthesized for their urease inhibitor activities .
Synthesis Analysis
The compounds are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .Chemical Reactions Analysis
The synthesized compounds have been evaluated in vitro for their urease inhibitor activities .Scientific Research Applications
- Molecular docking simulations confirm that 7j interacts favorably with the active site of urease, exhibiting an impressive inhibitory activity with an IC50 of 2.85 µM .
- Evaluating the antiproliferative ability of 7j against cancer cell lines (e.g., HEPG2, HELA, SW1116, and BGC823) could reveal its potential as an anticancer agent .
- Investigating the antibacterial and antifungal activities of compound 7j could provide valuable insights .
- Assessing whether compound 7j interacts with carbonic anhydrase enzymes may uncover its potential therapeutic applications .
- Investigating the electrochemical properties of 7j, especially in the presence of electrophiles, could shed light on its reactivity and potential applications .
Urease Inhibition
Antiproliferative Activity
Antimicrobial Properties
Carbonic Anhydrase Inhibition
Electrochemical Behavior
Other Biological Activities
Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . This prevents the enzyme from catalyzing its usual reaction, thereby inhibiting its function .
Biochemical Pathways
The inhibition of urease affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This can disrupt the pH balance within cells, as the conversion of urea to ammonia leads to an increase in pH . This is particularly significant in the case of certain bacteria, such as Helicobacter pylori, which rely on this process to survive in the acidic environment of the stomach .
Result of Action
The primary result of the compound’s action is the inhibition of urease activity . This can lead to a disruption of the urea cycle and a decrease in the production of ammonia . In the context of a bacterial infection, this could potentially inhibit the growth of the bacteria and help to clear the infection .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s effectiveness, as the urease enzyme is most active in certain pH ranges . Additionally, the presence of other compounds or inhibitors could potentially affect the compound’s ability to bind to the urease enzyme and inhibit its activity.
Future Directions
properties
IUPAC Name |
N-[1-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S3/c1-18(2,23-28(24,25)15-10-8-13(19)9-11-15)12-26-17-22-21-16(27-17)20-14-6-4-3-5-7-14/h3-11,23H,12H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIMNBKKNNDINP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC1=NN=C(S1)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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